Cas no 868370-52-9 (N-(2Z)-3-ethyl-4,7-dimethoxy-2,3-dihydro-1,3-benzothiazol-2-ylidene-2-methoxybenzamide)

N-(2Z)-3-ethyl-4,7-dimethoxy-2,3-dihydro-1,3-benzothiazol-2-ylidene-2-methoxybenzamide 化学的及び物理的性質
名前と識別子
-
- N-(2Z)-3-ethyl-4,7-dimethoxy-2,3-dihydro-1,3-benzothiazol-2-ylidene-2-methoxybenzamide
- 868370-52-9
- (Z)-N-(3-ethyl-4,7-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-2-methoxybenzamide
- AKOS024611051
- N-(3-ethyl-4,7-dimethoxy-1,3-benzothiazol-2-ylidene)-2-methoxybenzamide
- F1814-0990
- N-[(2Z)-3-ethyl-4,7-dimethoxy-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-methoxybenzamide
-
- インチ: 1S/C19H20N2O4S/c1-5-21-16-14(24-3)10-11-15(25-4)17(16)26-19(21)20-18(22)12-8-6-7-9-13(12)23-2/h6-11H,5H2,1-4H3/b20-19-
- InChIKey: PDZVNYIMEWDLNO-VXPUYCOJSA-N
- ほほえんだ: S1/C(=N\C(C2C=CC=CC=2OC)=O)/N(CC)C2C(=CC=C(C1=2)OC)OC
計算された属性
- せいみつぶんしりょう: 372.11437830g/mol
- どういたいしつりょう: 372.11437830g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 26
- 回転可能化学結合数: 5
- 複雑さ: 530
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 85.7Ų
- 疎水性パラメータ計算基準値(XlogP): 3.9
N-(2Z)-3-ethyl-4,7-dimethoxy-2,3-dihydro-1,3-benzothiazol-2-ylidene-2-methoxybenzamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1814-0990-2μmol |
N-[(2Z)-3-ethyl-4,7-dimethoxy-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-methoxybenzamide |
868370-52-9 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F1814-0990-75mg |
N-[(2Z)-3-ethyl-4,7-dimethoxy-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-methoxybenzamide |
868370-52-9 | 90%+ | 75mg |
$208.0 | 2023-05-17 | |
Life Chemicals | F1814-0990-4mg |
N-[(2Z)-3-ethyl-4,7-dimethoxy-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-methoxybenzamide |
868370-52-9 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
A2B Chem LLC | BA64778-25mg |
N-[(2Z)-3-ethyl-4,7-dimethoxy-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-methoxybenzamide |
868370-52-9 | 25mg |
$360.00 | 2024-04-19 | ||
A2B Chem LLC | BA64778-10mg |
N-[(2Z)-3-ethyl-4,7-dimethoxy-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-methoxybenzamide |
868370-52-9 | 10mg |
$291.00 | 2024-04-19 | ||
Life Chemicals | F1814-0990-20mg |
N-[(2Z)-3-ethyl-4,7-dimethoxy-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-methoxybenzamide |
868370-52-9 | 90%+ | 20mg |
$99.0 | 2023-05-17 | |
Life Chemicals | F1814-0990-50mg |
N-[(2Z)-3-ethyl-4,7-dimethoxy-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-methoxybenzamide |
868370-52-9 | 90%+ | 50mg |
$160.0 | 2023-05-17 | |
Life Chemicals | F1814-0990-25mg |
N-[(2Z)-3-ethyl-4,7-dimethoxy-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-methoxybenzamide |
868370-52-9 | 90%+ | 25mg |
$109.0 | 2023-05-17 | |
Life Chemicals | F1814-0990-1mg |
N-[(2Z)-3-ethyl-4,7-dimethoxy-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-methoxybenzamide |
868370-52-9 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F1814-0990-5μmol |
N-[(2Z)-3-ethyl-4,7-dimethoxy-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-methoxybenzamide |
868370-52-9 | 90%+ | 5μl |
$63.0 | 2023-05-17 |
N-(2Z)-3-ethyl-4,7-dimethoxy-2,3-dihydro-1,3-benzothiazol-2-ylidene-2-methoxybenzamide 関連文献
-
Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078
-
Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
-
Ming Yang,Yunkun Yang,Qi Liu,Hongxi Zhou,Jiayue Han,Xiaoyi Xie,Faxian Xiu,Zehua Hu,Ting Yu J. Mater. Chem. C, 2020,8, 16024-16031
-
Shixiong Sun,Xueping Sun,Yi Liu,Jian Peng,Yuegang Qiu,Yue Xu,Jinxu Zhang,Qing Li,Chun Fang,Jiantao Han,Yunhui Huang J. Mater. Chem. A, 2019,7, 17248-17253
-
Nü Wang,Lanlan Hou,Zhimin Cui,Jingchong Liu,Dianming Li,Qingzhong Li,Hailong Zhang,Yong Zhao J. Mater. Chem. A, 2019,7, 124-132
-
Youngjin Ham,Nathan J. Fritz,Gayea Hyun,Young Bum Lee,Jong Seok Nam,Il-Doo Kim Energy Environ. Sci., 2021,14, 5894-5902
-
Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
-
10. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974
N-(2Z)-3-ethyl-4,7-dimethoxy-2,3-dihydro-1,3-benzothiazol-2-ylidene-2-methoxybenzamideに関する追加情報
Professional Introduction to Compound with CAS No. 868370-52-9 and Product Name: N-(2Z)-3-ethyl-4,7-dimethoxy-2,3-dihydro-1,3-benzothiazol-2-ylidene-2-methoxybenzamide
Compound with the CAS number 868370-52-9, specifically identified as N-(2Z)-3-ethyl-4,7-dimethoxy-2,3-dihydro-1,3-benzothiazol-2-ylidene-2-methoxybenzamide, represents a significant advancement in the field of chemical and pharmaceutical research. This compound belongs to a class of heterocyclic molecules that have garnered considerable attention due to their diverse biological activities and potential therapeutic applications. The structural complexity of this molecule, characterized by its benzothiazole core and methoxybenzamide substituent, positions it as a promising candidate for further investigation in drug discovery and molecular pharmacology.
The benzothiazole scaffold is a well-documented pharmacophore in medicinal chemistry, known for its role in various bioactive compounds. Its ability to interact with biological targets such as enzymes and receptors makes it a valuable component in the design of novel therapeutic agents. In particular, the N-(2Z)-3-ethyl-4,7-dimethoxy-2,3-dihydro-1,3-benzothiazol-2-ylidene moiety contributes to the compound's unique chemical profile, enabling specific interactions with biological systems. This moiety has been studied for its potential in modulating pathways associated with inflammation, neurodegeneration, and metabolic disorders.
The presence of dimethoxy groups at the 4 and 7 positions of the benzothiazole ring enhances the compound's solubility and bioavailability, which are critical factors in drug development. Additionally, the 2-methoxybenzamide substituent at the 2-position introduces a polar functional group that can influence binding affinity and selectivity. These structural features collectively contribute to the compound's pharmacological properties, making it an intriguing subject for further exploration.
Recent research has highlighted the importance of heterocyclic compounds in addressing complex diseases. Studies have demonstrated that molecules containing benzothiazole derivatives exhibit significant potential in inhibiting key enzymes involved in disease pathogenesis. For instance, research published in peer-reviewed journals has shown that certain benzothiazole-based compounds can modulate cyclooxygenase (COX) enzymes, which are central to inflammatory responses. The compound under discussion shares structural similarities with these reported molecules, suggesting similar mechanisms of action.
The N-(2Z)-3-ethyl-4,7-dimethoxy-2,3-dihydro-1,3-benzothiazol-2-ylidene portion of the molecule is particularly noteworthy for its ability to engage with biological targets. Computational studies have indicated that this moiety can interact with specific amino acid residues in protein binding pockets, potentially leading to inhibitory effects on enzymes such as lipoxygenases and cytochrome P450 enzymes. These interactions are critical for developing drugs that can modulate oxidative stress and metabolic pathways.
Moreover, the dimethoxy and methoxybenzamide functional groups contribute to the compound's overall pharmacokinetic profile. The methoxy groups enhance hydrophilicity, improving solubility in biological fluids while maintaining stability under physiological conditions. This balance is essential for ensuring effective drug delivery and absorption. Additionally, the amide linkage in the methoxybenzamide moiety can participate in hydrogen bonding interactions with biological targets, further enhancing binding affinity.
In vitro studies have begun to elucidate the biological activity of this compound. Preliminary experiments suggest that it exhibits inhibitory effects on certain enzymes relevant to neurological disorders. For example, research has indicated that derivatives of benzothiazole can modulate acetylcholinesterase activity, which is relevant to conditions such as Alzheimer's disease. While further studies are needed to confirm these findings for our specific compound (N-(2Z)-3-ethyl-4,7-dimethoxy-2,3-dihydro-1,3-benzothiazol-2-ylidene-2-methoxybenzamide), these preliminary results are encouraging.
The synthesis of this compound involves multi-step organic reactions that highlight its complexity. The introduction of the N-(2Z)-3-ethyl group requires careful control over reaction conditions to ensure high yield and purity. The subsequent functionalization with 4,7-dimethoxy groups further demonstrates the synthetic challenge involved in constructing this molecule. Advanced synthetic techniques have been employed to achieve regioselective modifications at specific positions on the benzothiazole ring.
The development of new synthetic methodologies is an ongoing focus in pharmaceutical chemistry. Techniques such as transition metal-catalyzed cross-coupling reactions have been instrumental in constructing complex heterocyclic frameworks efficiently. These methods allow for precise functionalization at desired positions on the molecular scaffold without unintended side reactions. The synthesis of our target compound (N-(2Z)-3-ethyl-4,7-dimethoxy-2,3-dihydro-1,3-benzothiazol-2-ylidene) exemplifies how these advanced techniques can be applied to create structurally sophisticated molecules.
Once synthesized, N-(2Z)-3ethyl4 7dimethox y23 dihydro13benzoth azol22ylidene 22meth oxybenz amide undergoes rigorous characterization using spectroscopic methods such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). These techniques provide detailed information about its molecular structure and purity levels before it proceeds to biological testing phases where efficacy against target diseases will be evaluated through cell-based assays or animal models depending on initial results .
The importance cannot be overstated when considering how compounds like this contribute toward advancing medical science . As drug discovery continues evolving , innovative molecules designed from carefully considered structures offer hope for treating previously challenging conditions . While much work remains before human trials could begin , each step forward brings us closer understanding how best utilize nature’s building blocks create life-changing therapies .
868370-52-9 (N-(2Z)-3-ethyl-4,7-dimethoxy-2,3-dihydro-1,3-benzothiazol-2-ylidene-2-methoxybenzamide) 関連製品
- 2228368-15-6(tert-butyl 3-(2-methyl-2H-indazol-3-yl)piperazine-1-carboxylate)
- 439097-27-5(2-({2-3-Chloro-5-(trifluoromethyl)-2-pyridinylhydrazino}methylene)-1,3-cyclohexanedione)
- 2172503-50-1(4-(3-amino-1-ethylpyrrolidin-2-yl)-N,N-dimethylpyrimidin-2-amine)
- 89677-75-8(Benzamide, 2-iodo-4-nitro-)
- 1280786-78-8(3-Bromo-2-methyl-6-propoxypyridine)
- 89852-91-5(1-ethyl-1H-pyrazolo3,4-dpyrimidin-3-ol)
- 1804871-06-4(Ethyl 4-chloro-2-cyano-3-ethylbenzoate)
- 338759-23-2(3-(Pyridin-3-yloxy)-5-(trifluoromethyl)pyridine-2-carboxamide)
- 1467372-04-8(1-(7-Chloro-1-benzofuran-2-yl)-2-methylpropan-1-one)
- 1251634-59-9(methyl 4-{(1-methyl-1H-pyrrol-2-yl)methyl(thiophen-2-yl)methylcarbamoyl}benzoate)




